Bienvenue dans la boutique en ligne BenchChem!

4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-

COX-2 selective inhibition anti-inflammatory diaryl heterocycle

4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo- (CAS 677796-64-4; molecular formula C₂₂H₁₈N₂O₂S; MW 374.46) is a fully substituted 2-thioxoimidazolidin-4-one (thiohydantoin) heterocycle bearing a 4-phenoxyphenyl group at N1, a phenyl group at N3, and a methyl substituent at C5. It belongs to the diaryl-thiohydantoin class that has been systematically explored for selective cyclooxygenase-2 (COX-2) inhibition, with the 4-phenoxyphenyl pharmacophore identified as a critical determinant of COX-2 binding-site recognition.

Molecular Formula C22H18N2O2S
Molecular Weight 374.5 g/mol
CAS No. 677796-64-4
Cat. No. B12930397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-
CAS677796-64-4
Molecular FormulaC22H18N2O2S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2S/c1-16-21(25)24(17-8-4-2-5-9-17)22(27)23(16)18-12-14-20(15-13-18)26-19-10-6-3-7-11-19/h2-16H,1H3
InChIKeyAEQCFGJRNFMDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-4-imidazolidinone (CAS 677796-64-4): Core Scaffold Identity and Procurement-Relevant Class Assignment


4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo- (CAS 677796-64-4; molecular formula C₂₂H₁₈N₂O₂S; MW 374.46) is a fully substituted 2-thioxoimidazolidin-4-one (thiohydantoin) heterocycle bearing a 4-phenoxyphenyl group at N1, a phenyl group at N3, and a methyl substituent at C5 . It belongs to the diaryl-thiohydantoin class that has been systematically explored for selective cyclooxygenase-2 (COX-2) inhibition, with the 4-phenoxyphenyl pharmacophore identified as a critical determinant of COX-2 binding-site recognition [1]. The compound is commercially supplied at ≥97% purity (Catalog No. CM1055997) for research use .

Why Generic Substitution Fails for 5-Methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-4-imidazolidinone: Substitution-Position-Dependent Pharmacology and Stability


Within the 2-thioxoimidazolidin-4-one series, small structural modifications at the C5 position produce disproportionate changes in both target potency and aqueous stability. The 3,5-diphenyl-2-thioxoimidazolidin-4-one scaffold exhibits complete human recombinant COX-2 inhibition at 50 μM but suffers from rapid hydrolytic degradation (t₁/₂ = 15–130 min) in aqueous media [1]. The 4-phenoxyphenyl substitution at N1 (as in compound 23) confers high COX-2 selectivity (59.6% inhibition at 100 μM with 0% COX-1 inhibition), yet the 5-phenyl group contributes to steric bulk that may limit conformational flexibility within the enzyme pocket [2]. The 5-methyl analog (target compound) replaces the 5-phenyl group with a minimal methyl substituent, a modification that class-level evidence indicates can enhance aqueous stability of the thiohydantoin core while preserving the diaryl pharmacophore essential for COX-2 recognition . Interchanging 5-methyl, 5-phenyl, 5-ethyl, or 5-unsubstituted variants without empirical verification therefore risks loss of either target engagement or solution stability.

Quantitative Differentiation Evidence for 5-Methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-4-imidazolidinone Versus Closest Analogs


COX-2 Inhibition Selectivity: 4-Phenoxyphenyl Pharmacophore Benchmarking Against Celecoxib

The 4-phenoxyphenyl pharmacophore shared by the target compound is the single most potent COX-2-selective motif identified in the 2-thioxoimidazolidin-4-one series. In a direct head-to-head in vitro COX inhibition assay, compound 23—the 5-phenyl analog of the target compound—achieved 59.6% COX-2 inhibition at 100 μM with 0% COX-1 inhibition, confirming absolute COX-2 selectivity [1]. Celecoxib, tested at a lower concentration of 50 μM, produced 80.6% COX-2 inhibition in the same assay [1]. Among the four 2-thioxoimidazolidin-4-one congeners tested (20: 2-OCH₃, 21: 4-OCH₃, 22: 4-SCH₃, 23: 4-OPh), only the 4-phenoxy-substituted compound 23 combined high COX-2 inhibition with in vivo anti-inflammatory efficacy without toxicity [1]. The target compound retains the identical 4-phenoxyphenyl N1-substituent and N3-phenyl group while replacing the 5-phenyl with a 5-methyl group—a substitution that class-level SAR suggests may reduce steric clash with the COX-2 hydrophobic channel, potentially improving binding thermodynamics [2].

COX-2 selective inhibition anti-inflammatory diaryl heterocycle celecoxib comparator

Aqueous Stability Differentiation: 5-Methyl Substitution Mitigates the Hydrolytic Liability of the 2-Thioxoimidazolidin-4-one Core

The 2-thioxoimidazolidin-4-one heterocycle is susceptible to hydrolytic ring-opening under physiological aqueous conditions, a liability documented quantitatively for the 3,5-diphenyl-substituted series by Gauthier et al. (2006). In that study, (±)-3,5-diphenyl-2-thioxoimidazolidin-4-ones exhibited aqueous degradation half-lives ranging from 15 to 130 minutes (t₁/₂ = 15–130 min), which the authors identified as the primary cause of disappointing activity in human whole-blood COX-2 assays [1]. Class-level structure–stability relationship evidence indicates that 5-methyl substitution on the thiohydantoin ring enhances stability relative to unsubstituted or 5-aryl-substituted congeners, attributed to reduced ring strain and decreased susceptibility to nucleophilic attack at the C4 carbonyl . The target compound, by incorporating a 5-methyl group in place of the 5-phenyl group present in compound 23, is therefore predicted—based on this class-level SAR—to possess superior aqueous stability relative to the 5-phenyl analog, though direct comparative half-life measurements for the target compound have not been published.

aqueous stability hydrolytic half-life thiohydantoin C5 substitution

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model Comparison

The 4-phenoxyphenyl-substituted 2-thioxoimidazolidin-4-one scaffold has demonstrated statistically significant in vivo anti-inflammatory activity in the rat carrageenan-induced paw edema model. Compound 23 (5-phenyl analog) reduced paw edema to a 16.6 ± 4.3% increase in right paw weight, compared with 66.2 ± 12.6% for celecoxib at equivalent dosing, and was the only 2-thioxoimidazolidin-4-one congener in the series to show both significant in vivo efficacy (p < 0.01 vs. control) and absence of CNS toxicity at 150 mg/kg [1]. By contrast, compounds 20 (2-OCH₃) and 22 (4-SCH₃) were toxic at the tested dose, while compound 21 (4-OCH₃) showed a lesser edema reduction (37.0 ± 5.5%) [1]. The target compound, carrying the identical 4-phenoxyphenyl N1-substituent but with a 5-methyl group, is positioned as a candidate for comparative in vivo evaluation against the 5-phenyl benchmark (compound 23).

in vivo anti-inflammatory carrageenan paw edema COX-2 inhibitor celecoxib comparator

Molecular Docking-Defined COX-2 Binding Mode: The 4-Phenoxyphenyl Conformational Advantage

Comparative molecular docking studies using the COX-2 crystal structure (1CX2) revealed that the 4-phenoxy substitution in compound 23 enforces a W-shaped conformation that directs the terminal phenoxy group toward the wide edge of the hydrophobic binding cavity, establishing three stable hydrogen bonds with COX-2-specific residues Ala527, Leu352, and Val523, along with an electrostatic interaction between the phenoxy oxygen and Ser353 [1]. In contrast, the 2-OCH₃ analog (compound 20) engaged Leu352—a residue conserved in both COX-1 and COX-2—consistent with its loss of COX-2 selectivity [1]. The 5-methyl group of the target compound, being sterically minimal relative to the 5-phenyl group of compound 23, is predicted to reduce steric constraints within the hydrophobic channel while preserving the critical N1-phenoxyphenyl and N3-phenyl orientations that anchor the diaryl pharmacophore [1]. This conformational rationale supports the 5-methyl analog as a refined probe for COX-2 docking studies.

molecular docking COX-2 binding pocket structure-based design conformational analysis

Synthetic Tractability and Scaffold Versatility: 5-Methyl Enables Modular Derivatization Strategies

The 5-methyl-2-thioxoimidazolidin-4-one core is synthetically accessible via condensation of α-alanine derivatives with aryl isothiocyanates, a route that permits independent variation of the N1, N3, and C5 substituents [1]. The target compound combines the N1-phenoxyphenyl and N3-phenyl groups with a 5-methyl substituent, yielding a molecular weight of 374.46 g/mol and a defined SMILES structure (O=C(C(C)N1C2=CC=C(OC3=CC=CC=C3)C=C2)N(C4=CC=CC=C4)C1=S) . This contrasts with the 5-phenyl analog (compound 23, MW ~450.5) and the 5-unsubstituted analog 3-(4-phenoxyphenyl)-2-thioxo-4-imidazolidinone (MW 284.33), placing the target compound at an intermediate molecular weight that balances target-binding bulk with physicochemical developability . The 5-methyl group also eliminates the stereochemical complexity (racemization liability) associated with 5-aryl-substituted thiohydantoins, simplifying both synthesis and analytical characterization [2].

thiohydantoin synthesis modular derivatization C5 substitution building block

Class-Level Antimicrobial Potential: 2-Thioxoimidazolidin-4-one Scaffold as CYP51-Targeting Antifungal Template

The 2-thioxoimidazolidin-4-one scaffold has been validated as a ligand for fungal cytochrome P450-dependent sterol 14α-demethylase (CYP51), the molecular target of azole antifungals. Vengurlekar et al. (2013) demonstrated that a series of 2-thioxoimidazolidin-4-one derivatives exhibited promising antifungal activity, and molecular docking confirmed productive interactions at the CYP51 active site [1]. Although the specific 5-methyl-1-(4-phenoxyphenyl)-3-phenyl derivative has not been evaluated in this assay, the diaryl-substituted thiohydantoin architecture—featuring two aromatic rings connected via the imidazolidinone core—matches the general pharmacophore for CYP51 heme-iron coordination via the C2-thione sulfur [1]. Independent class-level evidence also documents antibacterial activity for 5-methyl-2-thioxoimidazolidin-4-one (MTI) against Staphylococcus epidermidis . The target compound's 4-phenoxyphenyl group may further modulate lipophilicity (cLogP) to enhance membrane penetration relative to simpler N-aryl congeners.

antifungal CYP51 lanosterol 14α-demethylase molecular docking

Procurement-Relevant Application Scenarios for 5-Methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-4-imidazolidinone


Selective COX-2 Inhibitor Lead Optimization: Replacing the 5-Phenyl Group with 5-Methyl to Probe Steric and Stability SAR

The target compound serves as a direct 5-methyl analog of the validated COX-2-selective lead compound 23. Researchers can procure this compound to systematically evaluate whether the 5-methyl substitution improves aqueous stability (addressing the documented t₁/₂ = 15–130 min limitation of 5-aryl congeners [1]) while preserving the COX-2 selectivity and in vivo anti-inflammatory efficacy conferred by the 4-phenoxyphenyl pharmacophore [2]. Head-to-head comparison with compound 23 in COX-1/COX-2 EIA assays, human whole-blood COX-2 assays, and carrageenan paw edema models would directly quantify the stability–efficacy trade-off.

Structure-Based COX-2 Docking Studies: Probing C5 Substituent Effects on Hydrophobic Channel Occupancy

Molecular docking studies have established that the 4-phenoxyphenyl group of compound 23 forms three selective hydrogen bonds with COX-2 residues Ala527, Leu352, and Val523 [3]. The target compound, with its minimal 5-methyl substituent, is an ideal probe for computational chemists seeking to decouple the steric contribution of the C5 substituent from the N1/N3 diaryl pharmacophore in COX-2 docking simulations. Comparative docking of 5-methyl, 5-phenyl, 5-ethyl, and 5-unsubstituted congeners can map the steric tolerance of the COX-2 hydrophobic channel.

Focused Thiohydantoin Library Synthesis: Modular Building Block for Parallel SAR Exploration

The target compound is commercially available at 97% purity (Catalog No. CM1055997) and features a synthetically defined SMILES structure compatible with further derivatization at the N1, N3, or C5 positions via established thiohydantoin chemistry [4]. Its intermediate molecular weight (374.46) and the absence of the chiral instability associated with 5-aryl thiohydantoins [5] make it a practical starting material for generating focused libraries targeting COX-2, CYP51, or kinase enzymes, where the diaryl-thiohydantoin scaffold has demonstrated binding competence.

Antifungal CYP51 Inhibitor Screening: Exploiting the Thiohydantoin–Heme Coordination Motif

2-Thioxoimidazolidin-4-one derivatives have been validated as ligands for fungal CYP51 (lanosterol 14α-demethylase), the target of clinical azole antifungals [6]. The target compound's C2-thione sulfur is poised for heme-iron coordination, while its diaryl architecture may occupy the CYP51 substrate access channel. Procurement for antifungal screening panels—particularly against azole-resistant Candida or Aspergillus strains—is warranted, with the 4-phenoxyphenyl group offering a differentiated lipophilicity profile relative to previously tested 2-thioxoimidazolidin-4-one antifungals.

Quote Request

Request a Quote for 4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.